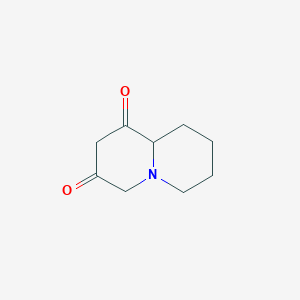
3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as "CF3" and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Arylsubstituted Halogen(thiocyanato)amides Synthesis and Antibacterial Activity
A study conducted by Baranovskyi et al. (2018) focused on the synthesis of arylsubstituted halogen(thiocyanato)amides, including compounds with structural similarities to "3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide." These compounds were synthesized via copper catalytic anionarylation and tested for their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
Isomorphous Benzenesulfonamide Structures and Intermolecular Interactions
Research by Bats et al. (2001) described the crystal structures of compounds with isomorphous benzenesulfonamide frameworks, highlighting the role of intermolecular C-H...O, C-H...π, and C-H...Cl interactions. These findings provide insights into how similar compounds might be used in material science for designing substances with specific structural properties (Bats et al., 2001).
Organosilicon Synthesis of Isocyanates
Lebedev et al. (2006) explored the synthesis of isocyanates, including those related to furan and phenyl series, which could suggest methods for synthesizing or modifying compounds like "3-(3-chlorophenyl)-N-(2-(furan-3-yl)ethyl)propanamide" for applications in polymer science or as intermediates in organic synthesis (Lebedev et al., 2006).
Root Growth-Inhibitory Activity of N-substituted Propanamides
Kitagawa and Asada (2005) prepared a series of N-substituted propanamides, demonstrating their potential as root growth inhibitors. This research may indicate agricultural applications of similar compounds in controlling weed growth or in the study of plant physiology (Kitagawa & Asada, 2005).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c16-14-3-1-2-12(10-14)4-5-15(18)17-8-6-13-7-9-19-11-13/h1-3,7,9-11H,4-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKSEXSZILDXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2766399.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)
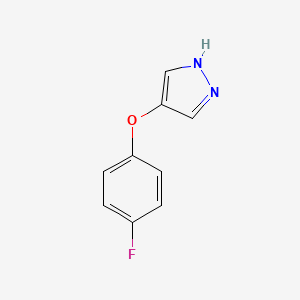


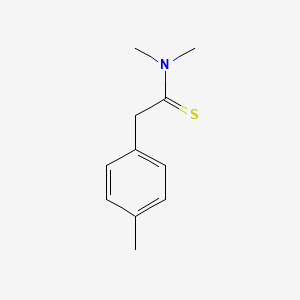
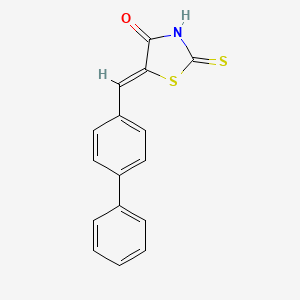
![2-(2-Chlorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2766413.png)
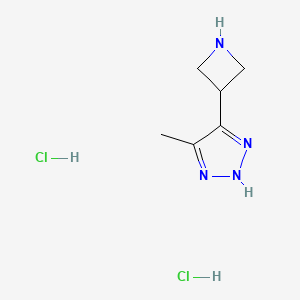
![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2766417.png)

